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Compound of Interest

Compound Name: Desbutyl Lumefantrine D9

Cat. No.: B1139160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Desbutyl Lumefantrine D9, a deuterated metabolite of the antimalarial drug

Lumefantrine. Due to the limited availability of direct experimental data for the deuterated form,

this document also presents extensive information on the parent compound, Lumefantrine, as a

critical reference point. The methodologies for key analytical procedures are detailed to support

further research and application in drug development.

Introduction to Desbutyl Lumefantrine D9
Desbutyl Lumefantrine is the major metabolite of Lumefantrine, an essential component of

artemisinin-based combination therapies for malaria.[1] The deuterated isotopologue, Desbutyl
Lumefantrine D9, serves as a crucial internal standard for pharmacokinetic and metabolic

studies, enabling precise quantification in biological matrices through mass spectrometry.[2][3]

Its stability and distinct mass make it an invaluable tool in clinical and preclinical drug analysis.

Physicochemical Properties
Direct experimental data on the physical properties of Desbutyl Lumefantrine D9, such as

melting point, boiling point, and solubility, are not extensively reported in publicly available

literature. However, key molecular identifiers have been established.
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The primary available data for Desbutyl Lumefantrine D9 is summarized in the table below.

This information is fundamental for analytical applications, particularly in mass spectrometry.

Property Value Source

Molecular Formula C₂₆H₁₅D₉Cl₃NO [4][5]

Molecular Weight 481.89 g/mol

Parent Drug Lumefantrine

Primary Application
Internal standard for LC-

MS/MS

The physicochemical properties of Lumefantrine have been experimentally determined and

provide a valuable reference for understanding the behavior of its metabolites. As a highly

lipophilic and weakly basic compound, its solubility and partitioning characteristics are critical to

its bioavailability and distribution.

Property Value Source

Melting Point 128-131 °C

pKa (ionization constant) 9.35 (in 0.1 M perchloric acid)

Log P (Partition Coefficient) 2.29 - 3.52

Water Solubility 0.002% (practically insoluble)

Solubility in Organic Solvents

- 7.5% in chloroform (soluble)-

7.5% in dichloromethane

(soluble)- 0.013% in

acetonitrile (very slightly

soluble)

Appearance Yellow powder
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The following sections detail the methodologies employed for the analysis of Desbutyl

Lumefantrine and the determination of the physicochemical properties of Lumefantrine.

This protocol outlines a sensitive liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method for the quantification of Desbutyl Lumefantrine (DBL) in human plasma,

utilizing Desbutyl Lumefantrine D9 as an internal standard.

Sample Preparation:

To 100 µL of human plasma, add an internal standard solution containing Desbutyl
Lumefantrine D9.

Induce protein precipitation by adding acetonitrile.

Vortex the mixture and centrifuge to separate the supernatant.

Transfer the supernatant for LC-MS/MS analysis.

Chromatographic Conditions:

Column: Hypersil Gold C18 (20×2.1mm, 1.9µm)

Mobile Phase A: 0.5% formic acid in water

Mobile Phase B: 0.5% formic acid in methanol

Flow Rate: 0.5 mL/min

Gradient: A gradient elution is used.

Total Run Time: 2.2 minutes

Mass Spectrometry Conditions:

Ionization Mode: Positive electrospray ionization (ESI+)

Detection: Selected reaction monitoring (SRM)
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The following methods were used to experimentally determine the key physicochemical

properties of the parent drug, Lumefantrine.

Melting Point Determination:

A standard melting point apparatus was used to determine the melting point of the

Lumefantrine powder.

Solubility Assessment:

15 mg of Lumefantrine was placed in a series of vials.

Various organic solvents were incrementally added until the drug completely dissolved to

estimate the volume required for dissolution.

pKa Determination (Potentiometric Titration):

Lumefantrine was dissolved in a suitable solvent.

The solution was titrated with 0.1 M perchloric acid.

The pKa was determined from the resulting titration curve.

Log P Determination (Shake-Flask Method):

The ratio of the concentration of Lumefantrine in an organic phase (e.g., n-octanol) to an

aqueous phase was determined after partitioning.

Visualized Experimental Workflow
The following diagram illustrates the workflow for the quantification of Desbutyl Lumefantrine in

plasma samples using LC-MS/MS with Desbutyl Lumefantrine D9 as an internal standard.
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Caption: Workflow for Desbutyl Lumefantrine quantification.
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This guide provides a foundational understanding of the physicochemical properties of

Desbutyl Lumefantrine D9 and its parent compound, Lumefantrine, supported by detailed

experimental protocols. The provided information is intended to aid researchers in the design

and execution of studies involving these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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